6,8-Dioxabicyclo[3.2.1]octan-3-one
Description
6,8-Dioxabicyclo[3.2.1]octan-3-one is a bicyclic lactone characterized by a bridged oxygen-containing ring system. Its molecular formula is C₆H₈O₃ (monoisotopic mass: 128.047 g/mol), featuring a bicyclo[3.2.1]octane skeleton with two oxygen atoms at positions 6 and 8 and a ketone group at position 3 . The compound is stereochemically complex, with defined stereocenters influencing its reactivity and biological activity . It has been synthesized via multistep routes, such as cycloaddition reactions involving carbonyl ylides and methyl glyoxylate , or through modifications of dihydro-2H-pyran-2-carbaldehyde intermediates . Notably, it serves as a key structural motif in natural products like macfarlandin E (a rearranged spongian diterpene) and synthetic analogs with Golgi-modifying properties .
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-1-5-3-8-6(2-4)9-5/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXQQQLFLDDUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512518 | |
| Record name | 6,8-Dioxabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369498-81-6 | |
| Record name | 6,8-Dioxabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dioxabicyclo[3.2.1]octan-3-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of steps including reduction, bromination, cyclization, dehydrobromination, and epoxidation . Another approach involves the use of thionyl chloride in the presence of pyridine to promote skeletal rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as cyrene.
Substitution: Substitution reactions, particularly involving halogens, can modify the compound’s structure.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) and pyridine are used for chlorination reactions.
Major Products Formed
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-3-one involves its ability to undergo various chemical transformations. The compound’s bicyclic structure allows it to participate in ring-opening polymerization reactions, which are initiated by strong Lewis acids . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
2,7-Dioxabicyclo[3.2.1]octan-3-one : Found in macfarlandin E, this isomer has oxygen atoms at positions 2 and 2. Its bridged structure confers distinct reactivity, such as susceptibility to acid- or base-induced isomerization to fused bicyclic systems .
2,8-Dioxabicyclo[3.3.0]octan-3-one : A fused bicyclic lactone found in dendrillolide A, differing in ring size (bicyclo[3.3.0] vs. [3.2.1]) and oxygen placement. This system is thermodynamically favored over the bridged isomer under basic conditions .
6-Acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one : An acetoxylated derivative critical for biological activity in spongian diterpenes. Acetoxy substitution adjacent to the lactone enhances reactivity with amines to form pyrroles .
Data Tables
Table 1: Structural and Reactivity Comparison
Research Findings and Implications
- Isomerization Dynamics : The interconversion between bridged and fused systems under mild conditions highlights the role of ring strain and substituent effects in dictating product distribution .
- Synthetic Challenges: Direct synthesis of the bridged 2,7-dioxabicyclo[3.2.1]octan-3-one system remains challenging due to kinetic preferences for fused products, necessitating innovative strategies like late-stage functionalization .
Biological Activity
6,8-Dioxabicyclo[3.2.1]octan-3-one is a bicyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological macromolecules, influencing cellular processes and signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on gene expression, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHO. The compound features a bicyclic structure with two oxygen atoms incorporated into the ring system, which contributes to its reactivity and biological interactions.
Research indicates that this compound can interact with various enzymes and proteins, affecting their activity and function. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by altering their active sites, thereby affecting metabolic pathways.
- Gene Expression Modulation : Studies have demonstrated that it can induce changes in gene expression, potentially leading to alterations in cellular behavior and metabolism .
Biological Activity Highlights
The biological activities of this compound include:
- Antimicrobial Properties : It exhibits inhibitory effects against certain pathogens, suggesting potential use in antimicrobial therapies.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, warranting further investigation into its anticancer properties .
- Pheromone Activity : The compound has been linked to pheromone-related activities, which could have implications in pest control and agriculture.
Case Studies
Several studies have explored the biological effects of this compound:
- Gene Expression Study : A study investigated the compound's effect on gene expression in human cell lines, revealing that it upregulated genes associated with apoptosis while downregulating those linked to proliferation .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
- Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound reduced cell viability significantly, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHO | Exhibits antimicrobial and anticancer properties |
| Exo-7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | CHO | Pheromone-related; shows similar biological activity |
| 5-Methyl-6,8-dioxabicyclo[3.2.1]octane | CHO | Potential applications in organic synthesis |
Future Directions
The ongoing research into this compound suggests several promising avenues for future studies:
- Mechanistic Studies : Further exploration of its mechanisms of action at the molecular level will enhance understanding of its biological effects.
- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating infections and cancer could lead to significant medical advancements.
- Environmental Impact Studies : Given its pheromone-related activity, studies on its ecological impact and applications in pest management are warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
